molecular formula C27H27N3O3 B11307097 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11307097
M. Wt: 441.5 g/mol
InChI Key: CDJJYVFYPXRYJC-UHFFFAOYSA-N
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Description

4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a phenoxypropyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring under controlled conditions, often using cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenoxy moiety .

Scientific Research Applications

4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-HYDROXY-3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring, phenoxypropyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)29-16-20(15-26(29)32)27-28-24-9-5-6-10-25(24)30(27)17-22(31)18-33-23-7-3-2-4-8-23/h2-14,20,22,31H,15-18H2,1H3

InChI Key

CDJJYVFYPXRYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O

Origin of Product

United States

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